CGP 39551

Descripción

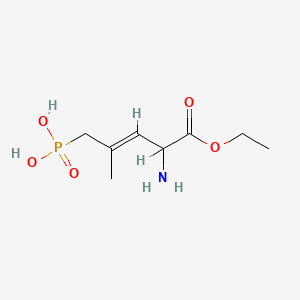

Structure

3D Structure

Propiedades

IUPAC Name |

[(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDOWCKDTWNRCB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=C(C)CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(/C=C(\C)/CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211432 | |

| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-32-1 | |

| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP 39551 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127910-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CGP 39551: A Technical Guide for Researchers

CGP 39551 is a potent, selective, and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As the carboxyethylester prodrug of CGP 37849, it has been a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor, particularly in the context of neurological disorders such as epilepsy. This guide provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active metabolite, CGP 37849.

In Vitro Receptor Binding Affinity

| Compound | Radioligand | Preparation | K_i_ (nM) | Reference |

| CGP 37849 | L-[³H]-glutamate | Postsynaptic density fractions from rat brain | 220 | [1] |

| CGP 37849 | [³H]-CPP | Postsynaptic density fractions from rat brain | 35 | [1] |

| This compound | [³H]-CPP | Rat Brain | 310 |

K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher affinity.

In Vivo Anticonvulsant Activity

| Compound | Animal Model | Seizure Type | Route of Administration | ED_50_ (mg/kg) | Reference |

| This compound | Mouse | Maximal Electroshock-Induced | Oral (p.o.) | 4 | [1] |

| CGP 37849 | Mouse | Maximal Electroshock-Induced | Oral (p.o.) | 21 | [1] |

| This compound | Mouse | Maximal Electroshock-Induced | Intravenous (i.v.) | 2.7-8.7 | [2] |

| CGP 37849 | Mouse | Maximal Electroshock-Induced | Intravenous (i.v.) | 0.4-2.4 | [2] |

| This compound | Rat | Maximal Electroshock-Induced | Oral (p.o.) | 8.1 | [2] |

| CGP 37849 | Rat | Maximal Electroshock-Induced | Oral (p.o.) | 22 | [2] |

| This compound | Rat | Kindling (delayed development) | Oral (p.o.) | 10 | [2] |

ED_50_ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Mechanism of Action: Competitive NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the NMDA receptor. This means that it binds to the same site as the endogenous agonist, glutamate (B1630785), but does not activate the receptor. By occupying the glutamate binding site, this compound prevents glutamate from binding and subsequently blocks the influx of Ca²⁺ ions through the receptor's ion channel. This blockade of NMDA receptor-mediated excitatory neurotransmission is the basis for its anticonvulsant effects.

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from the methods described by Fagg et al. (1990) for determining the binding affinity of compounds to the NMDA receptor.[1]

1. Preparation of Postsynaptic Density (PSD) Fractions:

-

Homogenize rat forebrains in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes.

-

Pellet the resulting supernatant by centrifuging at 14,500 x g for 20 minutes.

-

Resuspend the pellet in 10 volumes of distilled water and stir for 30 minutes at 4°C.

-

Centrifuge the suspension at 40,000 x g for 30 minutes.

-

Resuspend the pellet in 10 volumes of 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes.

-

Centrifuge at 40,000 x g for 30 minutes and resuspend the final pellet in 50 mM Tris-HCl buffer.

2. Binding Assay:

-

In a final volume of 1 ml, incubate the PSD fraction (approximately 100-200 µg of protein) with:

-

50 nM L-[³H]-glutamate (as the radioligand).

-

Varying concentrations of this compound or other competing ligands.

-

-

Incubate at 37°C for 20 minutes.

-

Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters.

-

Wash the filters three times with 4 ml of ice-cold 50 mM Tris-HCl buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation spectrometry.

3. Data Analysis:

-

Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Maximal Electroshock-Induced Seizure (MES) Model

This in vivo protocol is based on the methods used to assess the anticonvulsant activity of this compound.[1][2]

1. Animal Preparation:

-

Use male albino mice (e.g., CD-1 strain) weighing between 20-25 g.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Drug Administration:

-

Administer this compound or the vehicle control orally (p.o.) via gavage.

-

Test a range of doses to determine the ED₅₀.

-

Conduct the electroshock test at the time of peak drug effect, which should be determined in preliminary studies (typically 30-60 minutes post-administration).

3. Electroshock Induction:

-

Apply a corneal electrical stimulus using an electroshock apparatus.

-

A typical stimulus for mice is 50 mA for 0.2 seconds.

-

The endpoint is the occurrence of a tonic hindlimb extension seizure.

4. Assessment of Anticonvulsant Activity:

-

A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension.

-

For each dose, calculate the percentage of animals protected from seizures.

5. Data Analysis:

-

Determine the ED₅₀, the dose that protects 50% of the animals from seizures, using a probit analysis or other appropriate statistical method.

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist that has been instrumental in advancing our understanding of glutamatergic neurotransmission. Its oral bioavailability and potent anticonvulsant effects have made it a valuable research tool. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of neuropharmacology and drug development.

References

- 1. CGP 37849 and this compound: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The competitive NMDA receptor antagonists CGP 37849 and this compound are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Early History of CGP 39551: A Competitive NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 39551, the carboxyethylester of CGP 37849, emerged in the early 1990s as a potent and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document provides a comprehensive overview of the discovery and foundational pharmacological characterization of this compound. It details its mechanism of action, binding affinity, and in vivo anticonvulsant properties. Included are detailed experimental protocols for the key assays used in its initial evaluation, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction and Discovery

This compound was developed and characterized by scientists at CIBA-GEIGY Ltd. in the late 1980s and early 1990s.[1] It was identified as a novel unsaturated analogue of the then-known NMDA receptor antagonist, 2-amino-5-phosphonopentanoate (AP5).[1] this compound is the carboxyethylester prodrug of DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid (CGP 37849).[1] The development of orally active NMDA receptor antagonists like this compound was a significant step forward in the study of the physiological and pathological roles of NMDA receptors, with potential therapeutic applications in neurological disorders such as epilepsy and ischemic brain damage.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor.[1] This means that it binds to the same recognition site as the endogenous agonist, glutamate (B1630785), thereby preventing the activation of the receptor and the subsequent influx of ions.[2] While this compound itself shows weaker activity at the NMDA receptor recognition sites compared to its parent compound, its oral activity and distinct pharmacokinetic profile made it a valuable research tool.[1]

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and plasticity. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block. Upon activation, the channel opens, allowing the influx of calcium and sodium ions, which triggers a cascade of downstream signaling events. This compound, by competitively binding to the glutamate site, prevents these downstream effects.

Quantitative Pharmacological Data

The initial characterization of this compound and its parent compound, CGP 37849, yielded important quantitative data regarding their binding affinity and in vivo potency.

In Vitro Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of this compound and related compounds for the NMDA receptor.

| Compound | Radioligand | Preparation | K_i (nM) |

| CGP 37849 | L-[³H]-glutamate | Postsynaptic density fractions from rat brain | 220 |

| CGP 37849 | [³H]-CPP | Postsynaptic density fractions from rat brain | 35 |

| This compound | [³H]-CPP | Rat brain membranes | Weaker than CGP 37849 |

Note: The original publication by Fagg et al. (1990) states that this compound showed weaker activity at NMDA receptor recognition sites without providing a specific K_i value in the abstract.[1]

In Vivo Anticonvulsant Activity

The anticonvulsant effects of this compound were evaluated in the maximal electroshock seizure (MES) model in mice.

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |

| CGP 37849 | Mouse (MES) | Oral (p.o.) | 21 |

| This compound | Mouse (MES) | Oral (p.o.) | 4 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound for the NMDA receptor.

Protocol for NMDA-sensitive L-[³H]-glutamate binding:

-

Tissue Preparation: Postsynaptic density (PSD) fractions were prepared from rat brains.[1]

-

Incubation: PSD fractions were incubated with L-[³H]-glutamate in the presence or absence of various concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of bound radioactivity was determined by liquid scintillation counting.

-

Data Analysis: Inhibition constants (K_i) were calculated from the concentration-response curves.

Protocol for [³H]-CPP binding:

-

Tissue Preparation: Similar to the L-[³H]-glutamate binding assay, rat brain membrane preparations were used.

-

Incubation: Membranes were incubated with the selective NMDA receptor antagonist [³H]-((+/-)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) ([³H]-CPP) and varying concentrations of this compound.

-

Separation and Quantification: Standard filtration and scintillation counting methods were employed.

-

Data Analysis: K_i values were determined to assess the potency of this compound in displacing the radiolabeled antagonist.

In Vitro Electrophysiology in Hippocampal Slices

This technique was used to assess the functional antagonism of NMDA receptors by this compound.

-

Slice Preparation: Transverse slices of the hippocampus were prepared from rats.

-

Recording: Extracellular recordings of CA1 pyramidal cell firing rates were made.

-

Drug Application: NMDA was applied ionophoretically to evoke neuronal firing. This compound was then added to the bathing medium to observe its effect on NMDA-evoked responses.

-

Data Analysis: The ability of this compound to selectively and reversibly antagonize NMDA-induced increases in firing rate was quantified.

In Vivo Maximal Electroshock Seizure (MES) Test

This model was used to evaluate the anticonvulsant activity of orally administered this compound.[1]

-

Animals: Male mice were used for the study.

-

Drug Administration: this compound was administered orally (p.o.) at various doses.

-

Seizure Induction: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) was delivered via corneal electrodes at the time of expected peak drug effect.

-

Observation: The presence or absence of the tonic hindlimb extension component of the seizure was recorded.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, was calculated.

Structure-Activity Relationship (SAR)

The development of this compound as a prodrug of CGP 37849 highlights a key aspect of its structure-activity relationship. The addition of a carboxyethylester to the parent molecule was designed to improve its oral bioavailability.[1] Generally, for phosphono-amino acid NMDA antagonists, the length of the carbon chain between the acidic groups and the stereochemistry are critical for potent antagonist activity. The (E)-configuration of the double bond in CGP 37849 was also found to be important for its activity.[1]

Conclusion

The discovery and initial characterization of this compound marked a significant advancement in the field of NMDA receptor pharmacology. As an orally active, competitive antagonist, it provided a valuable tool for investigating the roles of NMDA receptors in both normal brain function and in pathological conditions. The foundational studies detailed in this guide established its mechanism of action, binding properties, and in vivo efficacy, paving the way for its use in further preclinical research. This technical overview serves as a comprehensive resource for understanding the seminal work on this important pharmacological agent.

References

CGP 39551: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, pharmacological action, and experimental evaluation of the competitive NMDA receptor antagonist, CGP 39551.

This technical guide provides a comprehensive overview of this compound, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical characteristics, mechanism of action, and key experimental methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name [(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid, is a synthetic compound that has been instrumental in the study of glutamatergic neurotransmission.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | [(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |

| Synonyms | (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid ethyl ester |

| CAS Number | 127910-32-1[2][3][4] |

| Molecular Formula | C8H16NO5P[2][3][4] |

| Molecular Weight | 237.19 g/mol [2][3][4] |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC)[3][4] |

| Solubility | Soluble in water to 100 mM[2][4] |

| Storage | Desiccate at +4°C[3][4] |

Mechanism of Action: Competitive NMDA Receptor Antagonism

This compound exerts its pharmacological effects by acting as a potent and selective competitive antagonist at the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.[5]

This compound competitively binds to the glutamate binding site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from activating the receptor. This blockade of NMDA receptor activation leads to a reduction in neuronal excitability. The binding affinity of this compound has been determined, with a Ki of 310 nM for the displacement of [³H]-CPP (a selective NMDA receptor antagonist) binding in rat brain membranes.

The signaling pathway initiated by NMDA receptor activation is complex and involves numerous downstream effectors. A simplified representation of this pathway and the point of intervention by this compound is depicted in the diagram below.

Experimental Protocols

This compound has been extensively studied for its anticonvulsant properties in various preclinical models. The following sections detail the methodologies for two key experiments used to characterize its in vivo efficacy.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Methodology:

-

Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) are typically used.[3]

-

Drug Administration: this compound is administered via the desired route (e.g., oral, intraperitoneal). A vehicle control group receives the same volume of the vehicle (e.g., saline).

-

Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure the drug has reached its peak effect.

-

Stimulation: A high-frequency alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[3] A topical anesthetic is applied to the corneas prior to electrode placement to minimize discomfort.[3]

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[3] Animals are observed for the presence or absence of this endpoint.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) can then be determined using probit analysis.

Amygdala Kindling Model

The kindling model is a chronic model of epilepsy that mimics the development and progression of focal seizures, particularly temporal lobe epilepsy.

Methodology:

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.

-

Electrode Implantation: Under anesthesia, a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala.

-

Kindling Stimulation: After a recovery period, a daily, brief, low-intensity electrical stimulation is delivered to the amygdala.

-

Seizure Scoring: The behavioral seizure response to each stimulation is scored according to a standardized scale (e.g., Racine's scale), which ranges from mild focal seizures to generalized tonic-clonic convulsions.

-

Kindling Criterion: An animal is considered fully kindled after exhibiting a certain number of consecutive generalized seizures (e.g., three consecutive stage 5 seizures).

-

Drug Testing: Once fully kindled, the anticonvulsant effects of this compound are assessed. The drug is administered at various doses prior to the kindling stimulation, and the resulting seizure scores and afterdischarge durations (the period of epileptiform electrical activity recorded from the brain after the stimulation) are recorded and compared to baseline and vehicle control conditions.

Conclusion

This compound remains a valuable pharmacological tool for investigating the role of the NMDA receptor in normal physiological processes and in pathological conditions such as epilepsy. Its well-defined chemical properties and selective mechanism of action make it a standard compound for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a foundation for researchers seeking to evaluate the anticonvulsant and other neuropharmacological effects of this and similar compounds.

References

- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. scispace.com [scispace.com]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to CGP 39551: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 39551 is a potent, selective, and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in neuroscience research. Its ability to modulate glutamatergic neurotransmission has led to extensive investigation into its anticonvulsant, neuroprotective, and potential therapeutic properties. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and key experimental data. Detailed methodologies for seminal experiments are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound, with the chemical name (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid ethyl ester, is a synthetic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127910-32-1 | [1][2] |

| Molecular Formula | C8H16NO5P | [2] |

| Molecular Weight | 237.19 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Form | Solid, white to beige powder | |

| Solubility | Soluble in water to 100 mM | |

| Storage | Desiccate at +4°C or 2-8°C | [1] |

Mechanism of Action: Targeting the NMDA Receptor

This compound functions as a competitive antagonist at the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system.[2][3] It exerts its effect by competing with the endogenous co-agonist glutamate for binding to the receptor, thereby inhibiting its activation.[3] This action prevents the influx of Ca2+ ions through the NMDA receptor channel, a critical step in excitatory neurotransmission and synaptic plasticity. The parent compound of this compound, CGP 37849, is a potent NMDA receptor antagonist, and this compound is its orally bioavailable carboxyethylester prodrug.[3][4]

Signaling Pathway

The interaction of this compound with the NMDA receptor interrupts the downstream signaling cascade typically initiated by glutamate binding. This pathway is crucial for numerous physiological processes, including learning and memory, but its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders.

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key quantitative data are presented below.

In Vitro Binding Affinity

| Assay | Preparation | Kᵢ (nM) | Reference |

| [³H]-CPP Binding Inhibition | Rat brain | 310 | [1][5] |

| L-[³H]-Glutamate Binding Inhibition | Rat brain | 8400 | [5] |

In Vivo Anticonvulsant Activity

| Animal Model | Seizure Type | Administration | ED₅₀ (mg/kg) | Reference |

| Mice | Maximal Electroshock | p.o. | 4 | [3] |

| Mice | Maximal Electroshock | p.o. | 3.7 - 8.1 | [6] |

| Rats | Maximal Electroshock | p.o. | 21 | [3][6] |

| Mice | Sound-induced (DBA/2) | i.p. | Not specified, but potent | [7] |

| Baboons (Papio papio) | Photically induced myoclonus | p.o. | Not specified, but effective | [7] |

| Rats | Kindling development | p.o. | 10 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a generalized method for determining the binding affinity of this compound to the NMDA receptor using [³H]-CPP, a selective NMDA receptor antagonist radioligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the NMDA receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-CPP (radioligand)

-

This compound (test compound)

-

Non-labeled CPP (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [³H]-CPP at a fixed concentration, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of non-labeled CPP.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific [³H]-CPP binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Maximal Electroshock (MES) Seizure Test

This protocol outlines a generalized procedure for evaluating the anticonvulsant efficacy of this compound in a rodent model of generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against MES-induced seizures.

Materials:

-

Male mice or rats

-

This compound

-

Vehicle (e.g., water or saline)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution for electrodes

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate animals to the laboratory environment.

-

Divide animals into groups, including a vehicle control group and several groups receiving different doses of this compound.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Allow for a predetermined pretreatment time for the drug to be absorbed and distributed.

-

-

Induction of Seizures:

-

Apply a drop of electrolyte solution to the corneal electrodes.

-

Place the electrodes on the corneas of the animal.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice).

-

-

Observation and Scoring:

-

Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this model.

-

The absence of tonic hindlimb extension is considered protection.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.

-

Use probit analysis or a similar statistical method to calculate the ED₅₀, the dose that protects 50% of the animals.

-

Potential Therapeutic Applications and Future Directions

The potent anticonvulsant properties of this compound, coupled with its oral bioavailability, have made it a valuable tool for studying the role of NMDA receptors in epilepsy.[3][6] Its ability to suppress seizures in various animal models suggests potential therapeutic applications for certain types of epilepsy.[6][7][8] Furthermore, research has explored its effects on other neurological conditions, including the high-pressure neurological syndrome and its potential interactions with the dopamine (B1211576) system.[9][10]

While this compound has demonstrated efficacy, some studies have noted behavioral side effects at higher doses, a common challenge with NMDA receptor antagonists.[11] Future research may focus on developing analogs with an improved therapeutic index or exploring its use in combination with other antiepileptic drugs to enhance efficacy and reduce side effects.[12] The compound remains a critical pharmacological tool for elucidating the complex roles of glutamatergic signaling in both physiological and pathological states.

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with robust anticonvulsant activity. Its defined mechanism of action and oral efficacy have established it as a cornerstone compound in the study of excitatory neurotransmission and epilepsy. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to further investigate the properties of this compound and the broader implications of NMDA receptor modulation in neuroscience and drug development.

References

- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. CGP-39551 - Wikipedia [en.wikipedia.org]

- 3. CGP 37849 and this compound: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The competitive NMDA receptor antagonists CGP 37849 and this compound are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, CGP 37849 and this compound, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The competitive NMDA receptor antagonist, this compound, inhibits ethanol withdrawal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Central effects of CGP 37849 and this compound, competitive NMDA receptor antagonists, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The orally active NMDA receptor antagonist this compound ameliorates the high pressure neurological syndrome in Papio anubis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Weak anticonvulsant activity of CGP 37849 and this compound against kindled seizures following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive antagonists of NMDA receptors, CGP 37849 and this compound, enhance the anticonvulsant activity of valproate against electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Neuroprotective Effects of CGP 39551

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 39551 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective properties in a variety of preclinical models. Its primary mechanism of action involves the inhibition of excessive glutamate-induced excitotoxicity, a key pathological process in numerous neurological disorders. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive NMDA Receptor Antagonism

This compound exerts its neuroprotective effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate.[1][2][3][4][5] This action is crucial in pathological conditions characterized by excessive glutamate release, such as ischemia, traumatic brain injury, and epilepsy. Over-activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal cell death.[6] By blocking the NMDA receptor, this compound effectively mitigates this excitotoxic cascade, preserving neuronal integrity and function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various experimental paradigms.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species | Assay | Reference |

| Kᵢ (vs. [³H]-CPP) | 310 nM | Rat | Radioligand Binding Assay | [2][3][5] |

| Kᵢ (vs. L-[³H]-glutamate) | 8.4 µM | Rat | Radioligand Binding Assay | [4] |

Table 2: In Vivo Anticonvulsant Efficacy

| Animal Model | Administration Route | ED₅₀ | Species | Reference |

| Maximal Electroshock Seizure (MES) | Oral (p.o.) | 4 mg/kg | Mouse | [1][4] |

| Maximal Electroshock Seizure (MES) | Oral (p.o.) | 3.7-8.1 mg/kg | Mouse | [7] |

| Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | 2.7-8.7 mg/kg | Mouse | [7] |

| Maximal Electroshock Seizure (MES) | Intravenous (i.v.) | 2.7-8.7 mg/kg | Mouse | [7] |

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The primary pathway involves the prevention of excitotoxicity by blocking NMDA receptor-mediated calcium influx.

NMDA Receptor-Mediated Excitotoxicity Pathway

Under pathological conditions, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺. This calcium overload activates a number of downstream deleterious enzymes and pathways, including proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. This compound, by blocking the NMDA receptor, directly inhibits this initial trigger of the excitotoxic cascade.

Modulation of CREB and BDNF Signaling

While the primary effect of this compound is inhibitory, its long-term effects on neuronal survival may involve the modulation of transcription factors and neurotrophic factors. Chronic blockade of NMDA receptors can influence the phosphorylation state of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal survival and plasticity.[8] Altered CREB activity can, in turn, affect the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a critical role in promoting neuronal health and resilience.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of this compound to protect primary neurons from glutamate-induced cell death.

Experimental Workflow:

Methodology:

-

Cell Culture:

-

Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

-

Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.

-

Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a 5% CO₂ incubator for 7-10 days to allow for maturation.

-

-

Treatment:

-

Prepare a stock solution of this compound in sterile water or appropriate vehicle.

-

Pre-treat neuronal cultures with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.

-

Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM.

-

Include control wells with vehicle only, glutamate only, and this compound only.

-

-

Assessment of Neuronal Viability:

-

After 24 hours of glutamate exposure, assess cell viability using either the MTT or LDH assay.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate (B86563), NAD⁺, and a tetrazolium salt.

-

Measure the formation of the colored formazan product at 490 nm.

-

-

In Vivo Neuroprotection Model: Maximal Electroshock Seizure (MES) Test

This model evaluates the anticonvulsant and neuroprotective efficacy of this compound against generalized seizures.

Experimental Workflow:

Methodology:

-

Animals:

-

Use male Swiss-Webster mice weighing 20-25 g.

-

Acclimatize the animals for at least 3 days before the experiment.

-

-

Drug Administration:

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

Administer a vehicle control (e.g., saline) to a separate group of animals.

-

-

Seizure Induction:

-

At the time of peak drug effect (e.g., 30-60 minutes post-administration), apply a corneal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) using a specialized apparatus.

-

A drop of saline or electrode gel is applied to the eyes to ensure good electrical contact.

-

-

Observation and Scoring:

-

Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

An animal is considered protected if it does not exhibit tonic hindlimb extension.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

-

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with robust neuroprotective effects demonstrated in a range of preclinical models. Its ability to mitigate excitotoxicity by blocking excessive NMDA receptor activation makes it a valuable tool for research into the pathophysiology of neurological disorders and a potential lead compound for the development of novel neuroprotective therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of neuropharmacology and drug discovery.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. brainvta.tech [brainvta.tech]

- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 6. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [en.bio-protocol.org]

- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CGP 39551 in Neuroscience Research: A Technical Guide

Executive Summary: CGP 39551 is a potent, selective, and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist. As the carboxyethylester prodrug of CGP 37849, it has been instrumental in elucidating the physiological and pathological roles of the NMDA receptor in the central nervous system (CNS). Its ability to cross the blood-brain barrier after oral administration has made it a valuable tool in a wide range of in vivo studies. This document provides a comprehensive overview of its mechanism of action, pharmacological profile, and application in various experimental paradigms, serving as a technical guide for researchers in neuroscience and drug development.

Introduction to this compound

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a critical role in synaptic plasticity, learning, and memory.[1][2][3] However, its overactivation is implicated in excitotoxic neuronal damage associated with neurological disorders such as epilepsy and ischemic brain injury.[4][5] This has driven the development of NMDA receptor antagonists as research tools and potential therapeutics. This compound and its active metabolite, CGP 37849, are unsaturated analogues of 2-amino-5-phosphonopentanoate (AP5) that act as competitive antagonists at the NMDA receptor glutamate binding site.[4][6] Unlike many early antagonists, this compound demonstrates significant CNS effects following oral administration, making it a particularly useful compound for in vivo research.[4][6]

Mechanism of Action: Competitive NMDA Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the NMDA receptor.[4][7] This action prevents the opening of the receptor's associated ion channel, thereby blocking the influx of Ca²⁺ into the postsynaptic neuron. This blockade of NMDA receptor-mediated calcium influx is the fundamental mechanism underlying its observed physiological effects, from reducing neuronal hyperexcitability to modulating synaptic plasticity. The compound is highly selective for the NMDA receptor, showing weak or no activity at 18 other tested receptor binding sites.[4][6] Furthermore, it does not affect glutamate uptake or release.[4][6]

Pharmacological Profile

The pharmacological activity of this compound has been characterized through various in vitro and in vivo assays.

In Vitro Binding and Functional Activity

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. This compound is a potent NMDA receptor antagonist, although it is the ethyl ester prodrug of the more active compound, CGP 37849.[4] In vitro electrophysiological studies in rat hippocampal slices have confirmed its functional antagonism. This compound and its active form selectively and reversibly antagonize the increases in CA1 pyramidal cell firing rate evoked by NMDA.[4][6]

Table 1: In Vitro Receptor Binding Affinity of this compound and Related Antagonists

| Compound | Assay | Preparation | Ki (nM) | Reference |

|---|---|---|---|---|

| This compound | Inhibition of [³H]-CPP Binding | Rat Brain | 310 | [8] |

| CGP 37849 | Inhibition of [³H]-CPP Binding | Rat Brain | 35 | [4] |

| CGP 37849 | Inhibition of L-[³H]-Glutamate Binding | Rat Brain PSD Fractions | 220 |[4][6] |

Note: this compound itself shows weaker activity at the NMDA receptor recognition site compared to its active metabolite, CGP 37849.[4][6]

In Vivo Efficacy and Applications in Neuroscience Research

The oral bioavailability and prolonged duration of action of this compound make it a valuable tool for in vivo studies, particularly in animal models of neurological disorders.[9]

Anticonvulsant Activity

This compound has demonstrated robust anticonvulsant properties across a range of rodent models of epilepsy, which is a key area of its investigation.[7][9] It effectively suppresses seizures in the maximal electroshock (MES) model, a test for generalized tonic-clonic seizures, and in audiogenic seizure-susceptible mice.[4][9][10] Notably, its anticonvulsant effects are observed at doses below those causing overt behavioral side effects.[9] While it shows efficacy in delaying the development of kindling, its effects against fully kindled seizures (a model of complex partial seizures) are weak and accompanied by behavioral abnormalities.[9][11]

Table 2: In Vivo Anticonvulsant Efficacy (ED₅₀) of this compound

| Animal Model | Seizure Type | Route | ED₅₀ | Duration of Action | Reference |

|---|---|---|---|---|---|

| Mouse | Maximal Electroshock | p.o. | 4 mg/kg | > 24 hours | [4] |

| Mouse | Maximal Electroshock | p.o. | 3.7 - 8.1 mg/kg | Good activity at 24h (ED₅₀ 8.7 mg/kg) | [9] |

| Rat | Maximal Electroshock | p.o. | 3.7 - 8.1 mg/kg | Good activity at 24h (ED₅₀ 21 mg/kg) | [9] |

| Mouse | Maximal Electroshock | i.p. / i.v. | 2.7 - 8.7 mg/kg | - | [9] |

| DBA/2 Mouse | Audiogenic (Clonic) | p.o. | 28.1 µmol/kg (~6.7 mg/kg) | Up to 24 hours | [10] |

| Rat | Kindling Development | p.o. | Delays at ≥ 10 mg/kg | - |[9] |

Neuroprotection and Other CNS Effects

As an NMDA receptor antagonist, this compound has been investigated for its neuroprotective potential, particularly in models of ischemic brain damage.[4][5] It has also been studied in other CNS contexts:

-

Antidepressant-like Effects: In the forced swimming test in rats, this compound reduced immobility time, suggesting an antidepressant-like effect that may be mediated by indirect dopamine (B1211576) system activation.[12]

-

Motor Effects: Studies on locomotor activity have shown that this compound tends to decrease motor activity, though its effects can be complex and may involve interactions with dopaminergic and other neurotransmitter systems.[13][14]

-

High-Pressure Neurological Syndrome (HPNS): In a primate model, oral administration of this compound significantly ameliorated the signs of HPNS, a condition that can affect deep-sea divers.[15]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are summarized protocols for key experiments involving this compound.

Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

-

Tissue Preparation: Isolate postsynaptic density (PSD) fractions from rat forebrains via differential centrifugation and sucrose (B13894) density gradient centrifugation.

-

Binding Reaction: Incubate the PSD membranes (50-100 µg protein) with a specific NMDA receptor radioligand (e.g., 5-10 nM [³H]-CPP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition: Add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to compete with the radioligand for binding sites.

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or 30°C) for a set time to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vivo Maximal Electroshock (MES) Seizure Assay

-

Animal Selection: Use adult male mice (e.g., Albino-Swiss strain, 20-25g).

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage. Test a range of doses (e.g., 1-30 mg/kg) to determine a dose-response curve.

-

Pretreatment Time: Conduct the seizure test at the time of peak drug effect, determined from pharmacokinetic studies (e.g., 2-4 hours post-administration for this compound).

-

Seizure Induction: Induce a seizure by delivering a brief, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec duration) via corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for this test.

-

Data Analysis: For each dose, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Summary and Future Directions

This compound is a foundational tool in neuroscience research, providing a means to probe the function of NMDA receptors in vivo with oral administration. Its well-characterized anticonvulsant properties have established it as a benchmark compound for studying epilepsy and developing novel antiepileptic drugs. The relationship between its molecular action and physiological outcomes underscores the central role of NMDA receptors in neuronal excitability.

Future research may focus on leveraging the properties of this compound to explore its therapeutic potential in other neurological conditions where NMDA receptor-mediated excitotoxicity is implicated, such as traumatic brain injury and certain neurodegenerative diseases. Further studies could also investigate its effects on cognitive functions, given the dual role of NMDA receptors in both excitotoxicity and synaptic plasticity underlying learning and memory.

References

- 1. researchgate.net [researchgate.net]

- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synaptic Signaling in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP 37849 and this compound: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerebroprotective and anticonvulsant action of competitive and non-competitive NMDA antagonists | Semantic Scholar [semanticscholar.org]

- 6. Novel NMDA Receptor Antagonists CGP 37849 and this compound: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 7. CGP-39551 - Wikipedia [en.wikipedia.org]

- 8. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 9. The competitive NMDA receptor antagonists CGP 37849 and this compound are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, CGP 37849 and this compound, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Weak anticonvulsant activity of CGP 37849 and this compound against kindled seizures following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of CGP 37849 and this compound, competitive NMDA receptor antagonists, in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Central effects of CGP 37849 and this compound, competitive NMDA receptor antagonists, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Some central effects of CGP 37849 and this compound, the competitive NMDA receptor antagonists: potential antiparkinsonian activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The orally active NMDA receptor antagonist this compound ameliorates the high pressure neurological syndrome in Papio anubis - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 39551: A Technical Guide to a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CGP 39551, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its properties as a centrally active compound with oral bioavailability make it a valuable tool in neuroscience research for elucidating the roles of NMDA receptors in physiological and pathological processes.

Core Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor.[1][2][3] It is the carboxyethylester of CGP 37849 and acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex.[1][4] This competitive binding prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would normally occur.[5] This blockade of excitatory neurotransmission is the foundation of its pharmacological effects.[6] Unlike non-competitive antagonists that may bind within the ion channel, this compound directly competes with glutamate, making its effects surmountable with sufficient agonist concentration.[1][4] The compound is selective for the NMDA receptor, showing weak or no activity at 18 other tested receptor binding sites.[1][3]

Caption: Mechanism of competitive antagonism by this compound at the NMDA receptor.

Quantitative Pharmacological Data

This compound's potency has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Species | Assay Details | Reference |

| Kᵢ | 310 nM | Rat | Inhibition of [³H]-CPP binding in brain tissue. | [2][7] |

| ED₅₀ | 4 mg/kg (p.o.) | Mouse | Suppression of maximal electroshock-induced seizures. | [1] |

| ED₅₀ | 3.7 - 8.1 mg/kg (p.o.) | Rodent | Anticonvulsant against electroshock-induced seizures. | [8] |

| ED₅₀ | 2.7 - 8.7 mg/kg (i.p.) | Rodent | Anticonvulsant against electroshock-induced seizures. | [8] |

Note: p.o. refers to oral administration; i.p. refers to intraperitoneal injection. This compound is the ethyl ester of CGP 37849 and may act as a prodrug, which can influence its in vivo potency relative to its parent compound depending on the route of administration.[9]

Key Experimental Protocols

The following are detailed methodologies for assessing the interaction of this compound with the NMDA receptor.

Radioligand Binding Competition Assay

This protocol outlines the determination of the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a known radiolabeled NMDA receptor antagonist, such as [³H]CPP, from rat brain membranes.

Methodology:

-

Membrane Preparation:

-

Homogenize frozen rat forebrain tissue in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[10]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[10]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.[10]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of the radioligand (e.g., [³H]-CPP), and varying concentrations of the competing ligand (this compound).[10]

-

For total binding, add assay buffer instead of the competing ligand. For non-specific binding, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM unlabeled CPP).

-

Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[10]

-

-

Separation and Counting:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.[10]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

-

Caption: Workflow for determining the Kᵢ of this compound via a competition binding assay.

In Vitro Electrophysiology

This protocol describes how to measure the functional antagonism of NMDA receptors by this compound in acute hippocampal slices using whole-cell patch-clamp recordings.

Methodology:

-

Slice Preparation:

-

Anesthetize a rodent according to approved institutional protocols and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in the cold cutting solution.

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂ and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF.

-

Using visual guidance (e.g., DIC optics), obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Clamp the neuron at a negative holding potential (e.g., -60 mV) to assess synaptic currents.

-

-

NMDA Receptor Current Isolation and Antagonism:

-

Pharmacologically isolate NMDA receptor-mediated currents. This is typically achieved by including an AMPA receptor antagonist (e.g., CNQX) and a GABAₐ receptor antagonist (e.g., picrotoxin) in the aCSF. The aCSF should also be nominally Mg²⁺-free to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel at negative holding potentials.

-

Evoke synaptic responses by electrical stimulation of the Schaffer collateral pathway.

-

Establish a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Bath-apply this compound at a known concentration (e.g., 1-10 µM) and record the reduction in the EPSC amplitude.[1][3]

-

After observing the antagonist effect, perform a washout by perfusing with aCSF lacking this compound to observe the reversal of the blockade.[1]

-

-

Data Analysis:

-

Measure the amplitude of the evoked NMDA receptor EPSCs before, during, and after the application of this compound.

-

Calculate the percentage of inhibition caused by this compound.

-

To determine potency (IC₅₀), a concentration-response curve can be generated by applying multiple concentrations of the compound.

-

Downstream Signaling Effects

By blocking the NMDA receptor, this compound prevents the initial trigger for multiple critical intracellular signaling cascades. NMDA receptor activation leads to a significant influx of Ca²⁺, which acts as a second messenger to activate a host of downstream enzymes and transcription factors essential for synaptic plasticity, learning, and memory.[5] Consequently, the application of this compound results in the inhibition of these pathways.

Key pathways blocked by this compound include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation: A crucial enzyme for long-term potentiation (LTP).

-

Ras-ERK/MAPK Pathway: Involved in cell growth, differentiation, and synaptic plasticity.

-

CREB (cAMP response element-binding protein) Phosphorylation: A transcription factor vital for the synthesis of proteins required for long-lasting changes in synaptic strength.

-

Nitric Oxide Synthase (nNOS) Activation: Leading to the production of nitric oxide, a retrograde messenger.

By preventing excessive Ca²⁺ influx during pathological conditions such as ischemia or seizures, this compound can protect neurons from excitotoxicity, a process of cell death caused by excessive glutamate stimulation.[6]

Caption: NMDA receptor signaling pathways inhibited by the action of this compound.

References

- 1. CGP 37849 and this compound: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. CGP 37849 and this compound: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel NMDA Receptor Antagonists CGP 37849 and this compound: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 5. researchchemshub.com [researchchemshub.com]

- 6. droracle.ai [droracle.ai]

- 7. rndsystems.com [rndsystems.com]

- 8. The competitive NMDA receptor antagonists CGP 37849 and this compound are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for In Vivo Use of CGP 39551

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of CGP 39551, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information compiled herein is intended to facilitate experimental design and execution in preclinical research settings.

Introduction

This compound is the carboxyethylester of CGP 37849 and acts as a potent and selective competitive antagonist of the NMDA receptor.[1][2] It is particularly noted for its significant central nervous system effects following oral administration in animal models.[1][2] This characteristic makes it a valuable tool for investigating the roles of NMDA receptors in various physiological and pathological processes, including epilepsy, neurodegeneration, and neuropsychiatric disorders.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist glutamate (B1630785) to the NMDA receptor. This action blocks the influx of calcium ions through the receptor's associated ion channel, thereby reducing excessive neuronal excitation. In vivo studies have demonstrated that oral administration of this compound selectively blocks neuronal firing induced by NMDA without affecting responses to other excitatory amino acid receptor agonists like quisqualate or kainate.[1]

Figure 1: Signaling pathway of this compound as a competitive NMDA receptor antagonist.

Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) of this compound in various rodent models and seizure types.

Table 1: Anticonvulsant Activity of this compound in Mice

| Seizure Model | Administration Route | ED₅₀ (mg/kg) | Reference |

| Maximal Electroshock | Oral (p.o.) | 4 | [2] |

| Maximal Electroshock | Intravenous (i.v.) | 2.7 - 8.7 | |

| Maximal Electroshock | Intraperitoneal (i.p.) | 2.7 - 8.7 |

Table 2: Anticonvulsant Activity of this compound in Rats

| Seizure Model | Administration Route | ED₅₀ (mg/kg) | Reference |

| Maximal Electroshock | Oral (p.o.) | 21 | |

| Kindling Development | Oral (p.o.) | ≥ 10 |

Experimental Protocols

Preparation of Dosing Solutions

A key advantage of this compound is its solubility in water. A commercial supplier indicates that it is soluble in water up to 100 mM.[1] This simplifies the preparation of dosing solutions for various administration routes.

Materials:

-

This compound powder

-

Sterile water for injection or sterile phosphate-buffered saline (PBS)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

Weigh the this compound powder accurately.

-

In a sterile vial, add the appropriate volume of sterile water or PBS.

-

Gradually add the this compound powder to the vehicle while vortexing.

-

Continue to vortex until the compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates before administration.

Administration Protocols

The following are general guidelines for the administration of this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Figure 2: General experimental workflow for in vivo studies with this compound.

4.2.1. Oral Administration (p.o.)

-

Vehicle: Sterile water or PBS.

-

Procedure: Administer the prepared solution using an appropriately sized oral gavage needle. The volume should be based on the animal's body weight, typically 5-10 ml/kg for rats and mice.

4.2.2. Intraperitoneal Injection (i.p.)

-

Vehicle: Sterile water or PBS.

-

Procedure: Inject the solution into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats. The injection volume should not exceed 10 ml/kg.

4.2.3. Intravenous Injection (i.v.)

-

Vehicle: Sterile water or PBS.

-

Procedure: The lateral tail vein is the most common site for intravenous injection in rodents. Proper restraint and warming of the tail to dilate the veins are crucial for successful administration. Use a 27-30 gauge needle. The injection should be administered slowly.

Pharmacokinetics and Brain Penetration

While this compound is known to have significant central effects after oral administration, detailed pharmacokinetic data such as its half-life, bioavailability via different routes, and brain-to-plasma concentration ratio in rodents are not extensively documented in the publicly available literature. The oral activity suggests good absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier. However, researchers should consider performing pharmacokinetic studies to determine these parameters for their specific experimental conditions and animal models.

Potential Side Effects

At higher doses, this compound can induce behavioral side effects. In studies with kindled rats, behavioral abnormalities such as ataxia, hyperactivity, and muscular hypotonia were observed at anticonvulsant doses.[3] It is crucial to conduct dose-response studies to identify a therapeutic window that provides the desired pharmacological effect with minimal side effects.

Conclusion

This compound is a valuable research tool for studying the in vivo functions of the NMDA receptor, largely owing to its potent oral activity. The information and protocols provided in these application notes are intended to serve as a guide for researchers. It is recommended to optimize dosages and administration protocols for specific animal models and experimental paradigms. Careful monitoring for behavioral side effects is also warranted.

References

- 1. This compound, competitive NMDA antagonist (CAS 127910-32-1) | Abcam [abcam.com]

- 2. CGP 37849 and this compound: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Weak anticonvulsant activity of CGP 37849 and this compound against kindled seizures following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 39551: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 39551 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. As a carboxyethylester prodrug of CGP 37849, it exhibits good oral activity and is a valuable tool for investigating the physiological and pathological roles of NMDA receptors. These receptors are critical in synaptic plasticity, learning, and memory, and their overactivation is implicated in various neurological disorders, including epilepsy and ischemic brain damage. This document provides detailed in vitro experimental protocols for researchers utilizing this compound to study NMDA receptor function, neuroprotection, and related signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound and its active metabolite, CGP 37849.

| Compound | Assay | Radioligand | Preparation | K_i Value |

| This compound | Competitive Binding | [3H]-CPP | Rat brain postsynaptic densities | 310 nM[1][2][3] |

| This compound | Competitive Binding | L-[3H]-glutamate | Not Specified | 8.4 µM[3] |

| CGP 37849 | Competitive Binding | [3H]-CPP | Rat brain | 35 nM[4][5] |

| CGP 37849 | Competitive Binding | L-[3H]-glutamate | Rat brain postsynaptic density fractions | 220 nM[4][5] |

| Compound | Assay | Cell Type | Measurement | IC_50 Value |

| This compound | Whole-Cell Electrophysiology | Mouse spinal neurons | NMDA-evoked whole-cell current | 2100 nM[6] |

| CGP 37849 | Whole-Cell Electrophysiology | Mouse spinal neurons | NMDA-evoked whole-cell current | 189 nM |

Experimental Protocols

NMDA Receptor Competitive Binding Assay

This protocol details the methodology for determining the binding affinity of this compound to the NMDA receptor using a competitive radioligand binding assay with [3H]-CPP.

Materials:

-

Rat brain tissue

-

[3H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid)

-

This compound

-

Unlabeled CPP (for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh binding buffer and centrifuging again. Repeat this wash step twice.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate or microcentrifuge tubes, add the following components in a final volume of 250 µL:

-

Binding Buffer

-

A fixed concentration of [3H]-CPP (e.g., 5 nM).

-

Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

For determining non-specific binding, use a high concentration of unlabeled CPP (e.g., 10 µM) instead of this compound.

-